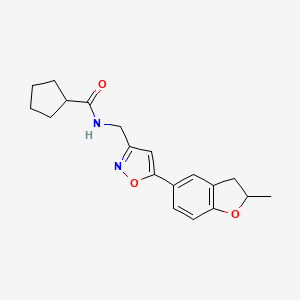![molecular formula C23H13Cl2F3N2OS B2879106 N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide CAS No. 338397-04-9](/img/structure/B2879106.png)
N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C23H13Cl2F3N2OS and its molecular weight is 493.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), among others. This class of compounds showed higher anticancer activities in some instances than the reference drug etoposide, with IC50 values ranging significantly across different compounds (Ravinaik et al., 2021).
Antipathogenic and Antimicrobial Activities
Research into acylthioureas demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting the potential for development into novel antimicrobial agents with antibiofilm properties. This activity was correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Evaluation for Various Biological Activities
- N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, showing significant potency in the rat PCA model. Many analogues were more potent than disodium cromoglycate, a reference drug, in inhibiting allergic reactions (Hargrave, Hess, & Oliver, 1983).
- A study on N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) Substituted Benzamides revealed that some synthesized compounds exhibited low to moderate antifungal activity, indicating their potential utility in developing antifungal agents (Saeed, Zaman, Jamil, & Mirza, 2008).
Novel Syntheses and Structural Analyses
- The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents showed some molecules to be more potent than reference drugs against pathogenic strains, indicating the benzamide derivatives' efficacy in combating bacterial and fungal infections (Bikobo et al., 2017).
- Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles were synthesized, highlighting the photophysical properties and potential application in materials science due to their large Stokes shift and solid-state fluorescence (Zhang et al., 2017).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N2OS/c24-18-9-8-17(11-19(18)25)29-21(31)13-4-6-14(7-5-13)22-30-20(12-32-22)15-2-1-3-16(10-15)23(26,27)28/h1-12H,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEFJFKNRGESDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2879023.png)
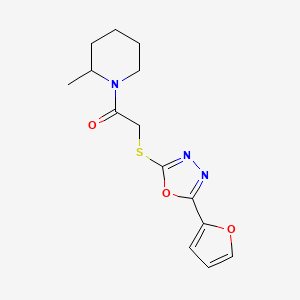
![N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B2879025.png)

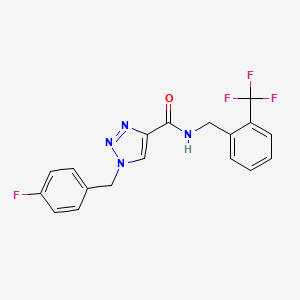
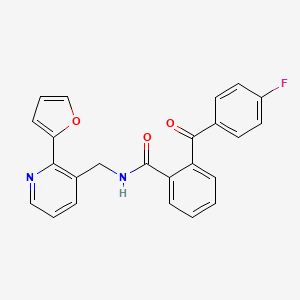

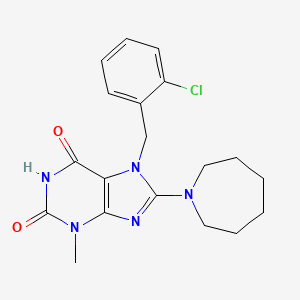
![2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2879035.png)
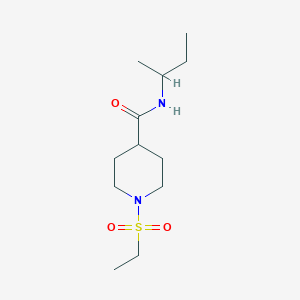
![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)

